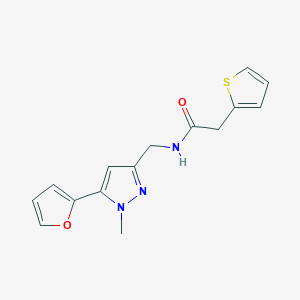

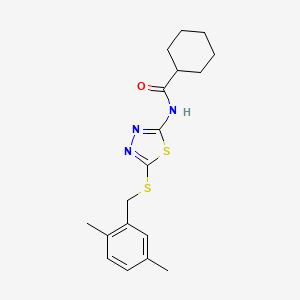

4-(N-丁基-N-乙基氨磺酰基)-N-(4-(7-乙氧基苯并呋喃-2-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

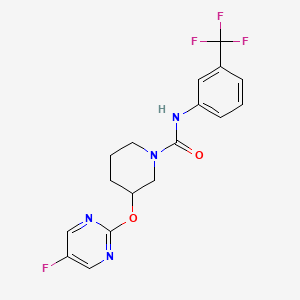

The synthesis of benzamide derivatives has been explored in the context of developing compounds with potential biological activities. In one study, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines led to the creation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides. These compounds were synthesized and their structures confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. This process highlights the potential for creating a diverse range of benzamide derivatives with varying substituents, which could include the synthesis of "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" by similar methods .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The confirmation of the structure of synthesized compounds in the study was achieved through IR, NMR, and 1H NMR spectroscopy, as well as mass spectrometry. These techniques are essential for verifying the presence of specific functional groups and the overall molecular framework, which in the case of "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" would include the benzofuran, thiazole, and sulfamoyl moieties .

Chemical Reactions Analysis

The synthesis of benzamide derivatives involves chemical reactions that introduce various functional groups to the benzamide core. The study does not detail the specific reactions used to synthesize "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide," but it can be inferred that similar reactions could be employed, such as nucleophilic substitution or amidation, to introduce the sulfamoyl and ethoxybenzofuran groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the study does not provide specific data on the compound , it does mention the evaluation of analgesic and antimicrobial activities, as well as acute toxicity. These properties are indicative of the compound's interaction with biological systems and its potential therapeutic applications. The relationship between the structure and biological activity is crucial, as it can guide the design of new compounds with improved efficacy and safety profiles .

Biological Activity

The biological activity of benzamide derivatives is a key area of interest. The compounds synthesized in the study showed analgesic and antimicrobial activities, with some exhibiting comparable or superior effects to reference drugs. This suggests that "4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" could also possess significant biological activities, which would be worth investigating in detail. The acute toxicity of the most active compounds was determined, providing insight into their safety for potential therapeutic use .

科学研究应用

抗癌潜力: 该化合物的某些衍生物已被合成,并显示出显着的抗癌活性。例如,已合成衍生物并针对几种癌细胞系进行了评估,显示出中等至优异的活性,在某些情况下超过了参考药物依托泊苷 (Ravinaik 等人,2021).

抗真菌活性: 合成了一些苯甲酰胺衍生物,发现它们具有潜在的抗真菌特性。对这些化合物进行了抗真菌活性测试,并显示出有希望的结果,表明它们在开发抗真菌剂方面的潜在应用 (Narayana 等人,2004).

抗菌特性: 合成了一系列含氮杂环系统,包括该化合物的衍生物,并评估了它们的抗菌和抗真菌活性。这些化合物对革兰氏阳性和革兰氏阴性细菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性 (Sych 等人,2019).

COX-1/COX-2 抑制和镇痛活性: 合成了源自该类的新型杂环化合物,并筛选了它们的 COX-1/COX-2 抑制、镇痛和抗炎活性。一些化合物对 COX-2 选择性表现出高抑制活性,与标准药物相当,并表现出显着的镇痛和抗炎作用 (Abu‐Hashem 等人,2020).

细胞毒性评估: 合成了各种苯甲酰胺衍生物并评估了它们的细胞毒性。其中一些化合物对癌细胞系显示出显着的细胞毒性,突出了它们在开发癌症治疗剂中的潜在用途 (Nam 等人,2010).

属性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5S2/c1-4-7-15-29(5-2)36(31,32)20-13-11-18(12-14-20)25(30)28-26-27-21(17-35-26)23-16-19-9-8-10-22(33-6-3)24(19)34-23/h8-14,16-17H,4-7,15H2,1-3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYJSFRPWSOVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2511044.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2511046.png)

![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)